Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Overview
Description
This compound is a derivative of docosahexaenoic acid (DHA), which is a type of omega-3 fatty acid . It carries 22 carbons and contains five double bonds . The compound is also related to docosapentaenoic acid (DPA), another type of omega-3 fatty acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple double bonds and a long carbon chain . The exact structure can be found in the referenced database .Chemical Reactions Analysis
The compound is involved in the resolution of inflammation, where it is converted into novel potent mediators by exudate leukocytes . These mediators, termed specialized pro-resolving mediators (SPM), include 7,8,17-trihydroxy-9,11,13,15 E, 19 Z -docosapentaenoic acid (RvD1 n-3 DPA) and 7,14-dihydroxy-8,10,12,16 Z, 19 Z -docosapentaenoic acid (MaR1 n-3 DPA) .Scientific Research Applications
Synthesis and Chemical Properties
- Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate is involved in the synthesis of complex lipid mediators. One such synthesis involves the creation of maresin-like lipid mediators, where the compound was chemically synthesized with high stereoselectivity, contributing to understanding the biochemical pathways in macrophages (Hong et al., 2019).
Biological and Medical Research
- The compound has been a subject of research in the context of identifying and synthesizing metabolites of polyunsaturated fatty acids, with implications for understanding various biological processes and pathways (Flock & Skattebol, 2000).
- In the field of anti-inflammatory research, derivatives of this compound, such as protectin D1 and neuroprotectin D1, have been identified as significant in regulating inflammatory responses, demonstrating the compound's relevance in biomedical research and potential therapeutic applications (Serhan et al., 2006).
Novel Applications in Nutraceuticals
- Recent studies have synthesized a quercetin derivative by chemically modifying the compound, leading to the creation of new functional supplements with potential health benefits. This showcases the compound's versatility in the development of health-promoting nutraceuticals (Carullo et al., 2022).
Environmental and Chemical Applications
- The compound has been studied in the context of environmental and chemical engineering, for instance, in understanding the kinetics and products of oxidative removal of pharmaceuticals from water, demonstrating its utility in environmental remediation research (Ghauch & Tuqan, 2012).
properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(48)53-43-45(44-54-56(50,51)52)55-47(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,45H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3,(H2,50,51,52);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t45-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYYQXRGXSHOSJ-GKSUZLNLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677126 | |
Record name | Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate | |
CAS RN |
474943-34-5 | |
Record name | Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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